5'-Deoxyguanosine

Beschreibung

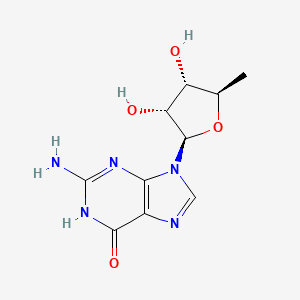

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-(3,4-dihydroxy-5-methyloxolan-2-yl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3-5(16)6(17)9(19-3)15-2-12-4-7(15)13-10(11)14-8(4)18/h2-3,5-6,9,16-17H,1H3,(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLYADUDJIDSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965844 | |

| Record name | 9-(5-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5151-99-5 | |

| Record name | NSC403086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Roles and Metabolic Pathways of 5 Deoxyguanosine and Its Derivatives

Role in Deoxyribonucleic Acid Synthesis and Replication

5'-Deoxyguanosine, a fundamental component of deoxyribonucleic acid (DNA), plays a crucial role in the synthesis and replication of the genetic material. In its phosphorylated form, deoxyguanosine triphosphate (dGTP), it serves as one of the four essential building blocks that DNA polymerases utilize to construct new DNA strands. wikipedia.orgwikipedia.org

Precursor in DNA Polymerase Reactions

DNA polymerases catalyze the formation of phosphodiester bonds, linking incoming deoxyribonucleoside triphosphates to the growing DNA chain. The selection of the correct nucleotide, such as dGTP, is paramount for maintaining the integrity of the genetic code. llu.edu The process involves the polymerase selecting a deoxyribonucleoside 5'-triphosphate (dNTP) that is complementary to the template DNA strand. llu.edu Analogs of deoxyguanosine, such as 5'-Azido-5'-deoxyguanosine (B1384269), can act as inhibitors of DNA polymerase by preventing the incorporation of the natural nucleoside into the growing DNA strand, effectively terminating DNA elongation.

Impact on Replication Fidelity and Processivity

The accurate incorporation of deoxyguanosine is critical for DNA replication fidelity. DNA polymerases have proofreading mechanisms to ensure the correct nucleotide is added. llu.edu However, modifications to deoxyguanosine can impact this fidelity. For instance, N2-alkyldG lesions, a form of DNA damage, can decrease the efficiency and accuracy of DNA replication. nih.gov The cell employs specialized DNA polymerases, such as Pol ι, Pol κ, and Rev1, to bypass these lesions in an error-free manner. nih.gov

Oxidative damage to dGTP in the nucleotide pool can lead to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP), a major product of in vitro oxidation. nih.gov The incorporation of this damaged precursor into DNA is a significant source of mutagenesis. nih.gov

Involvement in Deoxyribonucleic Acid Repair Mechanisms

Cells have evolved sophisticated DNA repair mechanisms to counteract the constant threat of DNA damage. This compound and its derivatives are central to these processes, both as the substrates for repair and as modulators of repair efficiency.

Influence on DNA Repair Efficiency

The presence of certain deoxyguanosine derivatives can influence the efficiency of DNA repair. Clustered DNA lesions, where multiple damaged sites are in close proximity, can pose a significant challenge to repair machinery. The presence of a 5',8-cyclo-2'-deoxypurine (cdPu), such as cdG, within a clustered lesion can inhibit the BER of a nearby lesion, such as an apurinic/apyrimidinic (AP) site. nih.gov

The stereochemistry of these lesions also plays a role. Studies have shown that (5'S)-8,5'-cyclo-2'-deoxyguanosine (ScdG) decreases the level of BER more than its (5'R) counterpart (RcdG). nih.gov Furthermore, the repair efficiency of cdG by NER is dependent on the base it is paired with in the complementary DNA strand. For instance, the S-cdG•dT wobble pair is excised more efficiently than the S-cdG•dC pair. nih.govnih.gov

Deoxyguanosine-Related Nucleotide Metabolism

The cell maintains a balance of nucleotide pools through complex regulatory mechanisms. wikilectures.eu Salvage pathways exist to recycle purine (B94841) bases and nucleosides from DNA degradation, which is less energy-intensive than de novo synthesis. uniroma1.itwikipedia.org

Salvage Pathways of Purine Nucleotides

Cells employ two primary pathways for the synthesis of purine nucleotides: the de novo pathway and the salvage pathway. libretexts.org The de novo pathway synthesizes purines from simpler precursors, while the salvage pathway recycles preformed purine bases and nucleosides resulting from the breakdown of nucleic acids. libretexts.orgnih.gov This recycling mechanism is energetically favorable and is the primary source of purine nucleotides in many cells. libretexts.org

The salvage pathway for purine nucleotides involves key enzymes that convert free purine bases back into their corresponding nucleoside monophosphates. libretexts.org One such critical enzyme is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine (B1146940) to guanosine (B1672433) monophosphate (GMP) and hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor. libretexts.orgnih.gov Another important enzyme in this pathway is purine nucleoside phosphorylase (PNP), which phosphorolytically cleaves the N-glycosidic bond in (deoxy)ribonucleosides to form the corresponding free purine base and (deoxy)ribose-1-phosphate. drugbank.com PNP acts on inosine and guanosine, and to a lesser extent on 2'-deoxyguanosine (B1662781). drugbank.com

Deoxyguanosine kinase (dGK), a mitochondrial enzyme, plays a crucial role by phosphorylating deoxyguanosine to deoxyguanosine monophosphate (dGMP). scialert.netcaymanchem.com This reaction is a rate-limiting step in the salvage of purine deoxynucleotides. scialert.net The resulting dGMP can then be further phosphorylated to deoxyguanosine diphosphate (B83284) (dGDP) and subsequently to deoxyguanosine triphosphate (dGTP), a direct precursor for DNA synthesis. caymanchem.combiocat.combiomol.com Deficiency in mitochondrial deoxyguanosine kinase can lead to mitochondrial DNA depletion syndrome. caymanchem.combiocat.combiomol.com

Enzymatic Conversions (e.g., Guanylate Kinase, Cytosolic Purine 5'-Nucleotidase)

The metabolic fate of this compound and its derivatives is dictated by the action of several key enzymes. Following its formation, dGMP is a substrate for guanylate kinase, which catalyzes its phosphorylation to dGDP. np-mrd.org This is a critical step in the pathway leading to the synthesis of dGTP for DNA replication. caymanchem.combiocat.combiomol.com

Conversely, the dephosphorylation of purine nucleotides is carried out by nucleotidases. Cytosolic purine 5'-nucleotidase (cN-II), encoded by the NT5C2 gene, is a broad-specificity enzyme that catalyzes the dephosphorylation of 6-hydroxypurine nucleoside 5'-monophosphates, with high activity towards IMP and GMP, and also dIMP and dGMP. uniprot.orggenecards.orgrcsb.org This enzyme can convert 2'-deoxyguanosine 5'-monophosphate back to deoxyguanosine. np-mrd.org This dephosphorylation step is crucial for regulating the intracellular pools of purine nucleotides. genecards.org In addition to its hydrolase activity, cN-II also possesses a phosphotransferase activity, enabling it to transfer a phosphate (B84403) group from a nucleoside monophosphate donor to a nucleoside acceptor, with a preference for inosine, deoxyinosine, and guanosine. uniprot.orggenecards.org

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| Deoxyguanosine Kinase (dGK) | Deoxyguanosine + ATP → dGMP + ADP | Rate-limiting step in deoxyguanosine salvage. scialert.net |

| Guanylate Kinase | dGMP + ATP → dGDP + ADP | Phosphorylates dGMP to dGDP for DNA synthesis. np-mrd.org |

| Cytosolic Purine 5'-Nucleotidase (cN-II) | dGMP + H₂O → Deoxyguanosine + Phosphate | Regulates nucleotide pool by dephosphorylating dGMP. uniprot.orggenecards.org |

Regulatory Mechanisms of Deoxyguanosine Metabolism

The metabolism of deoxyguanosine is under tight regulatory control to maintain a balanced supply of deoxyribonucleotides for DNA synthesis and to prevent the accumulation of potentially toxic intermediates. echemi.com One of the primary regulatory mechanisms is feedback inhibition. The end product of the deoxyguanosine salvage pathway, dGTP, acts as a potent inhibitor of deoxyguanosine kinase (dGK). scialert.net Elevated concentrations of dGTP can, therefore, shut down its own synthesis by inhibiting the initial phosphorylation step. scialert.net This feedback loop helps to maintain homeostasis of the purine nucleotide pool. echemi.com

Ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, is another key regulatory point. echemi.com The activity of RNR is allosterically regulated by the levels of various dNTPs, ensuring a balanced production of all four deoxyribonucleotides required for DNA synthesis. echemi.com

Furthermore, the expression and activity of enzymes involved in deoxyguanosine metabolism can be regulated at the genetic level. For instance, riboswitches, which are structured non-coding RNA domains found in the 5' untranslated regions of certain bacterial mRNAs, can directly bind to metabolites like 2'-deoxyguanosine. nih.govresearchgate.net This binding event induces a conformational change in the RNA, leading to the regulation of gene expression, often by terminating transcription of genes involved in deoxyguanosine biosynthesis. nih.govresearchgate.net This provides a direct feedback mechanism to control the metabolic pathway. researchgate.net

Cellular Processes Modulated by this compound Derivatives

Influence on Cellular Proliferation

The availability of this compound derivatives, particularly dGTP, is intrinsically linked to cellular proliferation. As a fundamental building block of DNA, dGTP is essential for DNA replication, a prerequisite for cell division. scialert.net Consequently, perturbations in the levels of dGTP and other deoxyribonucleotides can significantly impact the rate of cell proliferation.

An insufficient supply of dGTP can halt DNA synthesis, leading to an arrest in the cell cycle and an inhibition of proliferation. scialert.net Conversely, an overabundance of dNTPs can also be detrimental, potentially leading to increased mutation rates and genomic instability. biologists.com Studies have shown that while some compounds can induce cell proliferation, this effect is sometimes correlated with oxidative DNA damage. For example, tert-butylhydroquinone (B1681946) (TBHQ), a metabolite of butylated hydroxyanisole (BHA), has been shown to induce a dose-dependent increase in the proliferation of human lymphocytes, an effect that was also associated with increased formation of the oxidative DNA damage marker 8-oxo-7,8-dihydro-2'-deoxyguanosine. oup.com However, research on the MTH1 protein, which sanitizes the nucleotide pool by degrading oxidized dGTP, found no direct correlation between its activity and the proliferation rate in various cancer cell lines, suggesting a more complex relationship between nucleotide metabolism and cell proliferation. nih.gov

Mechanisms of Cell Cycle Perturbation

The integrity of the cell cycle is highly dependent on the proper regulation of deoxyribonucleotide pools. Imbalances in dNTP levels can trigger cell cycle checkpoints, leading to delays or arrest in specific phases of the cell cycle. asm.org The G1 to S phase transition is a particularly sensitive point. Elevated dNTP concentrations in non-replicating cells can delay entry into the S phase. asm.org Enzymes like deoxyguanosine triphosphate triphosphohydrolases (Dgts), which hydrolyze dNTPs, are thought to play a role in promoting the G1 to S phase transition by maintaining low dNTP levels during G1. asm.org

Incorporation of deoxyguanosine analogs or damaged deoxyguanosine derivatives into DNA can also lead to cell cycle perturbations. For instance, the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into DNA can trigger the DNA damage signaling pathway, leading to the inhibition of cell cycle progression. researchgate.net Similarly, perturbations in dNTP pools caused by compounds like thymidine can lead to cell cycle arrest. nih.gov The response to such perturbations can be modulated by the status of tumor suppressor genes like p53, which plays a key role in activating cell cycle checkpoints in response to DNA damage or replication stress. researchgate.net

| Perturbation | Effect on Cell Cycle | Mediating Factors |

|---|---|---|

| Elevated dNTP levels in G1 | Delayed entry into S phase | Regulation of dNTP hydrolysis by enzymes like Dgts. asm.org |

| Incorporation of DNA damaging analogs (e.g., EdU) | Inhibition of cell cycle progression | Activation of DNA damage signaling pathways. researchgate.net |

| Imbalance in dNTP pools (e.g., high thymidine) | Cell cycle arrest | Disruption of DNA synthesis. nih.gov |

Induction of Programmed Cell Death

Severe or irreparable damage to the nucleotide pool or DNA can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cells with compromised genomic integrity, thereby preventing the propagation of mutations. The accumulation of oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, in the nucleotide pool is a significant trigger for apoptosis. If not cleared by sanitizing enzymes like MTH1, these oxidized precursors can be incorporated into DNA, leading to DNA damage and the initiation of apoptotic pathways.

The incorporation of 8-oxo-7,8-dihydro-2'-deoxyguanosine into DNA is a well-established marker of oxidative stress and can induce apoptosis. researchgate.netnih.gov Studies have shown that various agents that generate reactive oxygen species can lead to the accumulation of this lesion and subsequent cell death. nih.gov Furthermore, some deoxyadenosine (B7792050) analogs have been shown to induce apoptosis in non-dividing lymphocytes by not only causing DNA damage but also by directly affecting the integrity of mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov The induction of apoptosis is a complex process involving a cascade of events, including the activation of caspases, which are key executioner enzymes in programmed cell death. researchgate.net

Advanced Synthesis Methodologies for 5 Deoxyguanosine and Its Analogs in Research

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the creation of 5'-deoxyguanosine and its analogs, allowing for precise control over the molecular architecture. These methods are fundamental to producing the building blocks required for oligonucleotide synthesis and for introducing specific modifications to probe biological processes.

Phosphoramidite-Based Synthesis

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides, including those containing this compound. wikipedia.org This approach utilizes phosphoramidite monomers, which are derivatives of nucleosides like this compound, protected at various reactive sites to ensure specific and controlled chain elongation. fishersci.atfishersci.se The synthesis cycle involves a series of steps: detritylation to deprotect the 5'-hydroxyl group, coupling of the next phosphoramidite monomer, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage. nih.gov

Key to this process is the use of protecting groups on the nucleobase and the deoxyribose sugar to prevent unwanted side reactions. fishersci.at For deoxyguanosine, the exocyclic amine is typically protected with groups like isobutyryl (iBu) or dimethylformamidine (dmf). fishersci.atfishersci.se The synthesis proceeds in a 3' to 5' direction on a solid support. wikipedia.org

A significant advantage of the phosphoramidite method is its adaptability for creating modified oligonucleotides. researchgate.net Researchers can synthesize phosphoramidite monomers of this compound analogs and incorporate them at specific positions within a DNA sequence. researchgate.netnih.gov This has been instrumental in creating oligonucleotides with unique properties for various research applications.

Solid-Phase Synthesis Techniques

Solid-phase synthesis is intrinsically linked to the phosphoramidite method and has revolutionized the production of custom oligonucleotides. wikipedia.orgdanaher.com This technique involves attaching the initial nucleoside, such as this compound, to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jp The growing oligonucleotide chain remains covalently attached to this support throughout the synthesis cycles, which simplifies the purification process as reagents and byproducts can be easily washed away after each step. wikipedia.org

The choice of solid support can influence the efficiency and scale of the synthesis. biotage.co.jp The first nucleoside is typically linked to the support via its 3'-hydroxyl group. wikipedia.org Upon completion of the oligonucleotide chain assembly, the final product is cleaved from the solid support and all protecting groups are removed. wikipedia.orgmdpi.com This automated and highly efficient process has made the synthesis of DNA fragments containing modified bases like 7-hydro-8-oxo-2'-deoxyguanosine accessible for detailed studies. nih.gov

| Synthesis Stage | Description | Key Reagents/Conditions |

| Attachment | The first this compound nucleoside is attached to a solid support. | Controlled Pore Glass (CPG), Polystyrene |

| Elongation | The oligonucleotide chain is extended by sequential addition of phosphoramidite monomers. | Phosphoramidite monomers, Activator (e.g., tetrazole) |

| Cleavage | The completed oligonucleotide is cleaved from the solid support. | Aqueous ammonia |

| Deprotection | All protecting groups are removed from the nucleobases and phosphate (B84403) backbone. | Aqueous ammonia |

One-Pot Methodologies for Modified Nucleosides

For instance, a one-pot, three-step chemical synthesis has been developed for modified nucleoside-5'-triphosphates. nih.gov This process typically involves the monophosphorylation of the starting nucleoside, followed by a reaction with pyrophosphate, and subsequent hydrolysis to yield the desired triphosphate. nih.gov Such methods have been successfully applied to synthesize 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) in high purity. cdnsciencepub.com

One-pot procedures have also been instrumental in the synthesis of 5'-azido-5'-deoxyribonucleosides, including the guanosine (B1672433) analog. mdpi.comnih.gov These methods provide a tractable alternative to more complex synthetic routes, enhancing the accessibility of these valuable research compounds. The development of efficient one-pot syntheses for acyclic nucleoside analogues, such as 2',3'-secoguanosines from this compound, further highlights the utility of this approach. cdnsciencepub.com

Derivatization for Specific Research Applications (e.g., Azido-Modifications, Thioalkyl Tethers)

The ability to introduce specific chemical modifications into this compound is crucial for a wide range of research applications. Derivatization allows for the creation of molecular probes, cross-linking agents, and other tools to study nucleic acid structure and function.

Azido-Modifications: The introduction of an azido (B1232118) (-N₃) group, for example at the 5'- or 2'-position of the deoxyribose sugar, creates a versatile chemical handle. biosynth.com 5'-Azido-5'-deoxyguanosine (B1384269) is a key precursor for synthesizing modified nucleotides. The azide (B81097) group can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of fluorescent dyes or other reporter molecules to DNA. ontosight.ai This has proven invaluable for labeling and imaging nucleic acids in living cells. The synthesis of 2'-azido guanosine building blocks has also been achieved for their site-specific incorporation into RNA, expanding the toolkit for RNA research. nih.gov

Thioalkyl Tethers: The attachment of thioalkyl tethers to the guanine (B1146940) base of this compound provides a means for site-specific cross-linking to proteins or other nucleic acids. nih.govnih.gov Typically, a thiopropyl tether is introduced at the N2 position of guanine. nih.govresearcher.life The thiol group is initially protected, for instance as a tert-butyl disulfide, which remains stable during oligonucleotide synthesis. nih.gov This protecting group can be readily removed post-synthesis to reveal the reactive thiol, which can then form a disulfide bond with a cysteine residue in a target protein. nih.govnih.gov This technique is a powerful tool for studying DNA-protein interactions.

| Modification | Position | Application | Synthetic Strategy |

| Azido | 5'-position | Click chemistry, Labeling | One-pot synthesis from 5'-halogenated guanosine derivatives. |

| Azido | 2'-position | RNA structural studies, siRNA applications | Synthesis of 2'-azido guanosine phosphoramidites. nih.gov |

| Thioalkyl Tether | N2 of guanine | Site-specific cross-linking | Synthesis of phosphoramidites with a protected thiopropyl tether. nih.gov |

Enzymatic Synthesis Strategies

Enzymatic methods provide a highly specific and efficient means of synthesizing and modifying this compound and its analogs. These biocatalytic approaches often proceed under mild conditions and can offer advantages in terms of stereoselectivity and regioselectivity compared to purely chemical methods.

Nucleoside Kinase-Mediated Phosphorylation

Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically ATP, to a nucleoside, forming a nucleoside monophosphate. researchgate.netustc.edu.cn This is often the rate-limiting step in the activation of nucleoside analog prodrugs. mpg.de In human cells, several kinases can phosphorylate guanosine and its analogs. Deoxyguanosine kinase (dGK), a mitochondrial enzyme, plays a role in the phosphorylation of purine (B94841) nucleosides. mdpi.com

The enzymatic phosphorylation is a critical step in preparing nucleoside triphosphates for use in polymerase-catalyzed reactions. For instance, modified 2'-deoxyguanosine (B1662781) analogs can be converted to their 5'-triphosphates enzymatically for incorporation into DNA to create fluorescent probes. uni-konstanz.de Nucleoside diphosphate (B83284) kinases can then catalyze the further phosphorylation to di- and triphosphates. nih.gov The efficiency of these enzymatic steps is crucial for the biological activity of many nucleoside analogs used in research and medicine. researchgate.netustc.edu.cn

Phosphorylase and Transferase Applications

The enzymatic synthesis of this compound and its analogs leverages the specificity and efficiency of enzymes like phosphorylases and transferases, offering significant advantages over traditional chemical routes. These biocatalytic methods facilitate the formation of the crucial N-glycosidic bond with high regio- and stereoselectivity under mild reaction conditions.

Purine nucleoside phosphorylase (PNP) is a pivotal enzyme in purine metabolism, catalyzing the reversible phosphorolytic cleavage of the N-glycosidic bond in (deoxy)ribonucleosides to form a free purine base and (deoxy)ribose-1-phosphate. drugbank.comfrontiersin.org This reversible reaction is exploited in a process known as transglycosylation. In this approach, a donor nucleoside is phosphorolytically cleaved by PNP, and the resulting in-situ generated deoxyribose-1-phosphate is subsequently transferred to an acceptor base to form a new nucleoside. frontiersin.orgconicet.gov.ar This method has been successfully applied to the synthesis of various 2'-deoxynucleosides. researchgate.net For instance, researchers have used purine nucleoside phosphorylase for the transglycosylation step to attach a 2-deoxyribose moiety from 2'-deoxyguanosine to a custom, 15N-labeled 2-(methylthio)hypoxanthine base, achieving a 70% yield of the desired N9 glycosylated product. nih.govresearchgate.net In another application, 7-methyl-2'-deoxyguanosine was identified as an effective and stable donor of the 2-deoxyribose group for the enzymatic synthesis of other purine and pyrimidine (B1678525) 2'-deoxyribonucleosides, such as 5-ethyl-2'-deoxyuridine, in high yields. researchgate.netorscience.ru

Another class of enzymes, nucleoside 2'-deoxyribosyltransferases, provides a more direct route for transglycosylation. These enzymes catalyze the transfer of the deoxyribosyl group directly from a donor deoxynucleoside to an acceptor base without the intermediate formation of deoxyribose-1-phosphate. umich.edu This method has proven effective for synthesizing modified deoxyguanosine analogs. For example, in the enzymatic synthesis of M1G-dR (an exocyclic DNA adduct of deoxyguanosine), the use of nucleoside 2'-deoxyribosyltransferase resulted in yields of 10-15%, a significant improvement over the 2-5% yield obtained using a dual-enzyme system with purine nucleoside phosphorylase and thymidine (B127349) phosphorylase. umich.edu The broad specificity of these transferases makes them valuable tools for creating a diverse range of modified deoxynucleotides. umich.edu Furthermore, the immobilization of these enzymes has been explored to enhance their stability and reusability, as demonstrated in the synthesis of 2'-deoxyguanosine. acs.org

Table 1: Examples of Phosphorylase and Transferase Applications in Deoxyguanosine Analog Synthesis

| Enzyme(s) | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Purine Nucleoside Phosphorylase | 2'-Deoxyguanosine | [1,3-¹⁵N₂]-2-(methylthio)hypoxanthine | [1,3-¹⁵N₂]-2-(methylthio)-9-(2-deoxy-β-D-ribofuranosyl)hypoxanthine | 70% | nih.gov |

| Purine Nucleoside Phosphorylase & Thymidine Phosphorylase | 7-Methyl-2'-deoxyguanosine | 5-Ethyluracil | 5-Ethyl-2'-deoxyuridine | 84–93% | researchgate.net |

| Nucleoside 2'-deoxyribosyltransferase | 2'-Deoxycytidine | M1G Base | M1G-dR | 10-15% | umich.edu |

Biocatalytic Cascades for Nucleotide Generation

The generation of this compound nucleotides, such as deoxyguanosine-5'-monophosphate (dGMP), diphosphate (dGDP), and triphosphate (dGTP), is increasingly accomplished through one-pot biocatalytic cascades. These multi-enzyme systems offer a streamlined and efficient alternative to traditional chemical phosphorylation, which often involves harsh reagents and multiple protection-deprotection steps. researchgate.net

One prominent strategy involves a "top-down" approach starting from a low-cost, renewable source like bacterial genomic DNA. nih.gov In this cascade, non-methylated genomic DNA is first extracted and then digested by nuclease enzymes, such as phosphodiesterases, to produce a mixture of 2'-deoxynucleotide 5'-monophosphates (dNMPs), including dGMP. nih.gov Subsequently, a series of recombinantly produced kinase enzymes are used to sequentially phosphorylate the dNMPs. Nucleoside monophosphate (NMP) kinases convert dNMPs to dNDPs, and nucleoside diphosphate (NDP) kinases complete the process by converting dNDPs to the final dNTPs, which can be used directly in applications like nucleic acid amplification. nih.govmdpi.com

Another approach builds the nucleotide from the nucleoside or nucleobase level. One-pot enzymatic cascades can convert a starting nucleoside into its corresponding 5'-triphosphate through sequential phosphorylation by nucleoside kinases (NKs), NMP kinases (NMPKs), and NDP kinases. mdpi.com Alternatively, the cascade can begin with the nucleobase (e.g., guanine), which is first coupled with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) by a phosphoribosyltransferase (PRT) to form the 5'-NMP, followed by subsequent kinase-mediated phosphorylations. mdpi.com A specific multi-enzyme system has been reported for the one-pot synthesis of dGMP from guanosine and thymidine, demonstrating a targeted cascade for producing valuable nucleotide building blocks. researchgate.net These enzymatic cascades represent a powerful and sustainable methodology for generating natural and modified nucleotides for research and industry. mdpi.com

Table 2: Overview of Biocatalytic Cascades for Deoxyguanosine Nucleotide Generation

| Starting Material | Key Enzymes in Cascade | Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|

| Bacterial Genomic DNA | Phosphodiesterases, NMP Kinases, NDP Kinases | dGMP, dGDP | dGTP | nih.gov |

| Guanosine, Thymidine | Multi-enzyme system including phosphorylases and kinases | dGMP | dGMP | researchgate.net |

| Guanine | Phosphoribosyltransferase (PRT), NMP Kinase, NDP Kinase | dGMP, dGDP | dGTP | mdpi.com |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2'-Deoxycytidine |

| 2'-Deoxyguanosine |

| This compound |

| 5-Ethyl-2'-deoxyuridine |

| 5-Ethyluracil |

| 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) |

| 7-methyl-2'-deoxyguanosine |

| Deoxyguanosine-5'-diphosphate (dGDP) |

| Deoxyguanosine-5'-monophosphate (dGMP) |

| Deoxyguanosine-5'-triphosphate (dGTP) |

| Deoxyribose-1-phosphate |

| Guanine |

| Guanosine |

| M1G Base |

| M1G-dR |

| Purine |

| Pyrimidine |

| Thymidine |

| [1,3-¹⁵N₂]-2-(methylthio)-9-(2-deoxy-β-D-ribofuranosyl)hypoxanthine |

Structural Biology and Conformational Dynamics of 5 Deoxyguanosine

Self-Assembly and Supramolecular Structures

5'-Deoxyguanosine, a fundamental component of DNA, exhibits a remarkable capacity for self-assembly into intricate supramolecular structures, most notably G-quadruplexes. These structures are formed by the association of guanine-rich nucleic acid sequences and play significant roles in various biological processes.

Deoxyguanosine monophosphate (dGMP) serves as a model system for studying the principles of G-quadruplex formation. In aqueous solutions, dGMP can self-assemble into four-stranded helical structures known as G-quadruplexes. nih.govresearchgate.net This process is driven by the formation of G-quartets, which are planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. nih.govresearchgate.net These G-quartets then stack on top of each other to form the core of the G-quadruplex structure. researchgate.net The stability of these structures is further enhanced by the presence of monovalent cations, such as potassium (K+) or sodium (Na+), which coordinate with the oxygen atoms in the center of the G-quartets. researchgate.netnih.govuu.nl The ability of dGMP to form these structures in the absence of a connecting sugar-phosphate backbone highlights the intrinsic propensity of guanine for self-organization. nih.gov

The formation of G-quadruplexes from deoxyguanosine monophosphate follows a hierarchical aggregation process that can be described by a nucleation and elongation mechanism. researchgate.net The initial step involves the formation of a "nucleus," which is a small aggregate of G-quartets. Once this nucleus is formed, further growth occurs through the addition of more G-quartets, leading to the elongation of the G-quadruplex structure. nih.gov

Recent research has also shed light on the resolution of G-quadruplexes during DNA replication, which is essential to prevent genome instability. A three-step mechanism has been proposed:

The replicative helicase stalls at the G-quadruplex.

A specific helicase mediates the bypass of the replicative helicase past the intact G-quadruplex.

Another helicase unwinds the G-quadruplex, allowing DNA synthesis to proceed. uu.nl

The structure, stability, and conformation of G-quadruplexes are highly sensitive to their surrounding environment. researchgate.netacs.org Key factors that influence their architecture include:

Cations: Monovalent cations like K+ and Na+ are crucial for the formation and stability of G-quadruplexes. researchgate.netnih.gov The type and concentration of these cations can influence the specific topology of the G-quadruplex. nih.gov

Molecular Crowding: The cellular environment is highly crowded with various macromolecules. acs.org In vitro studies using molecular crowding agents have shown that these conditions can significantly affect the conformation and stability of G-quadruplexes. acs.orgnih.gov For instance, molecular crowding can favor the formation of more compact G-quadruplex structures. acs.org

Water Activity: The amount of available water can impact the stability of G-quadruplexes. researchgate.net Water molecules play a critical role, particularly in the stability of RNA G-quadruplexes through interactions with the 2'-OH group. acs.org

Loop Length and Composition: The loops connecting the G-tracts in a single-stranded nucleic acid sequence can influence the stability and topology of the resulting G-quadruplex. nih.gov The size of the loop can have different effects on the stability of RNA versus DNA G-quadruplexes. nih.gov

| Factor | Influence on G-Quadruplex Architecture |

| Cations (K+, Na+) | Essential for formation and stability; influences topology. researchgate.netnih.govnih.gov |

| Molecular Crowding | Affects conformation and stability, favoring more compact structures. acs.orgnih.gov |

| Water Activity | Impacts stability, particularly for RNA G-quadruplexes. researchgate.netacs.org |

| Loop Characteristics | Loop size and composition affect stability and topology. nih.gov |

Nucleation and Growth Mechanisms of G-Quadruplexes.

Deoxyribonucleic Acid Adducts and Lesions Involving Deoxyguanosine

Deoxyguanosine is particularly susceptible to damage from various agents, leading to the formation of DNA adducts and lesions that can have significant biological consequences.

Reactive oxygen species (ROS), generated from both endogenous metabolic processes and exogenous sources, can readily attack DNA. nih.govcore.ac.uk Due to its low oxidation potential, deoxyguanosine is a primary target for oxidative damage. nih.gov One of the most abundant and well-studied products of this damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.gov

The formation of 8-oxodG is a significant event as it is a premutagenic lesion. nih.gov If not repaired, it can mispair with deoxyadenosine (B7792050) during DNA replication, leading to G to T transversion mutations. nih.gov The presence of 8-oxodG in cellular DNA is often used as a biomarker for oxidative stress. nih.govmdpi.com The levels of this lesion can be quantified using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Basal and Induced Levels of 8-oxodG in Cellular DNA

| Cell Line | Basal Level (8-oxodG/10⁷ dGuo) | Inducer | Observed Effect |

| Human Bronchoalveolar H358 Cells | 2.2 ± 0.4 | Potassium Bromate (KBrO₃) | Linear dose-response increase in 8-oxodG. nih.gov |

| Human Lung Adenocarcinoma A549 Cells | Similar to H358 | Not Specified | - |

| Mouse Hepatoma Hepa-1c1c7 Cells | Similar to H358 | Not Specified | - |

| Human HeLa Cervical Epithelial Adenocarcinoma Cells | Similar to H358 | Not Specified | - |

Hydroxyl radicals, which can be generated by ionizing radiation or the Fenton reaction, can attack 2'-deoxyguanosine (B1662781) in DNA to form a unique class of tandem lesions known as 8,5'-cyclopurine-2'-deoxynucleosides (cyPudNs). nih.gov These lesions are characterized by a covalent bond between the C5' of the deoxyribose sugar and the C8 of the purine (B94841) base. core.ac.uknih.gov

Specifically, the reaction with deoxyguanosine leads to the formation of 5',8-cyclo-2'-deoxyguanosine (cdG). nih.gov This lesion exists in two diastereomeric forms, (5'R)- and (5'S)-cdG. nih.gov Unlike many other forms of oxidative DNA damage that are repaired by the base excision repair (BER) pathway, cyclopurine deoxynucleosides are primarily repaired by the nucleotide excision repair (NER) pathway. nih.govresearchgate.net

Cyclopurine Deoxynucleosides (e.g., 5',8-cyclo-2'-deoxyguanosine).

Diastereomeric Forms and Conformational Preferences

This compound itself does not have diastereomeric forms. However, a significant derivative, 5',8-cyclo-2'-deoxyguanosine (cdG), which involves a covalent bond between the C5' of the deoxyribose and the C8 of the guanine base, exists in two diastereomeric forms: (5'S)-8,5'-cyclo-2'-deoxyguanosine and (5'R)-8,5'-cyclo-2'-deoxyguanosine. researchgate.netacs.orgnih.gov These forms have been synthesized and characterized, and their formation has been studied under conditions such as gamma-irradiation of 2'-deoxyguanosine. nih.gov The (5'R) to (5'S) ratio observed in these experiments is approximately 8:1, a preference attributed to favorable hydrogen-bonded structures in the pro-(5'R) conformation. nih.gov

The conformational analysis of the isolated 5'-deoxyguanylic acid (dGA) molecule has identified a vast landscape of 745 different conformations. biopolymers.org.ua The most energetically favorable structure exhibits a syn orientation of the guanine base and a C2'-exo sugar pucker. biopolymers.org.ua In the context of 5',8-cyclo-2'-deoxyguanosine, the additional covalent bond severely restricts rotation around the glycosidic bond (C1'-N9) and the C4'-C5' bond, locking the nucleoside in an anti-conformation. mdpi.com This rigidity forces the 5'-OH group into a gauche(-) orientation in the (5'S) diastereomer and a trans orientation in the (5'R) diastereomer. mdpi.com

| Property | Observation | Reference |

| Diastereomers of 5',8-cyclo-2'-deoxyguanosine | (5'S) and (5'R) forms | researchgate.netacs.orgnih.gov |

| Formation Ratio ((5'R)/(5'S)) | Approximately 8:1 from gamma-irradiation | nih.gov |

| Most Stable Conformation (isolated dGA) | syn orientation of base, C2'-exo sugar pucker | biopolymers.org.ua |

| Conformation of 5',8-cyclo-2'-deoxyguanosine | Rigid anti-conformation | mdpi.com |

| 5'-OH Orientation in cdG Diastereomers | gauche(-) in (5'S), trans in (5'R) | mdpi.com |

Structural Perturbations within DNA Duplexes

When incorporated into a DNA duplex, this compound derivatives, particularly the (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion, introduce significant structural distortions. researchgate.netacs.org While Watson-Crick base pairing with a complementary cytosine can be maintained, the S-cdG lesion forces the deoxyribose sugar into an unusual O4'-exo (west) pseudorotation. researchgate.netacs.org This is a stark deviation from the typical C2'-endo pucker found in B-DNA.

| Structural Parameter | Perturbation due to (5'S)-cdG in DNA | Reference |

| Deoxyribose Pucker | O4'-exo (west) pseudorotation | researchgate.netacs.org |

| Backbone Torsion Angles | Significant changes in β, γ, and δ | acs.orgacs.org |

| Base Pairing | Watson-Crick pairing with dC is conserved | researchgate.netacs.org |

| Helical Structure | Localized perturbations in twist and stacking | researchgate.netacs.org |

| Helical Axis | Potential for bending | nih.gov |

Exocyclic Adducts and Their Structural Impact

Exocyclic adducts are modifications where a molecule bridges two atoms of the guanine base. Aldehydes like acrolein and crotonaldehyde (B89634) react with 2'-deoxyguanosine to form 1,N2-propanodeoxyguanosine adducts. nih.govnih.gov These adducts block the Watson-Crick face of the guanine, preventing normal base pairing with cytosine. acs.org

In a DNA duplex, some of these exocyclic adducts can undergo ring-opening to expose the Watson-Crick pairing face of the adducted guanine. acs.orgacs.org However, the structural impact remains significant. For instance, the trans-4-hydroxynonenal (HNE)-derived exocyclic 1,N2-dG adducts, in their cyclic hemiacetal form, are located in the minor groove of the DNA duplex and cause minimal, localized structural perturbations. acs.org The stereochemistry of these adducts can influence their structural impact and their potential to form interstrand cross-links. acs.org The reaction of 2'-deoxyguanosine with β-alkyl-substituted acroleins can lead to the formation of 1,N2-cyclic adducts as mixtures of diastereomers. nih.gov

Interactions with Deoxyribonucleic Acid and Ribonucleic Acid

This compound and its derivatives engage in specific interactions with DNA and RNA, influencing their structure and recognition by cellular machinery.

Binding Modes with Duplex DNA

The covalent linkage in 5',8-cyclo-2'-deoxyguanosine locks the modified nucleotide in the anti conformation, which is thought to hinder the flipping of the purine ring out of the duplex. acs.org This has implications for DNA repair, as it makes these lesions poor substrates for base excision repair. acs.org While the lesion remains stacked within the duplex, the structural distortions it creates are recognized by the nucleotide excision repair (NER) pathway. researchgate.netacs.orgnih.gov Studies on the association of a 5',8-cyclo-2'-deoxyguanosine derivative with cytidine (B196190) have shown that the Watson-Crick complex is weaker than that of the canonical guanosine-cytidine pair. frontiersin.org

Recognition by Riboswitches and Aptamers

Recognition of the guanine base occurs through a base triple interaction, similar to other purine riboswitches. nih.gov The specificity for dG is achieved through a limited number of sequence changes that create a pocket for the deoxyribose moiety. nih.govnih.gov The 2'-dG-II class is characterized by a two-nucleotide insertion in the three-way junction that facilitates novel base-base interactions. rcsb.orgnih.gov Interestingly, some members of the 2'-dG-II family show variable ability to discriminate between 2'-deoxyguanosine and riboguanosine. rcsb.orgnih.gov

| Riboswitch Class | Key Features for 2'-dG Recognition | Reference |

| 2'-dG-I | Altered structure to accommodate the deoxyribose sugar. | nih.gov |

| 2'-dG-II | Two-nucleotide insertion in the three-way junction, local changes in the binding pocket. | rcsb.orgnih.gov |

| General Recognition | Base triple formation with the guanine moiety. | nih.gov |

Influence on DNA Helical Twist and Base Stacking

The incorporation of (5'S)-8,5'-cyclo-2'-deoxyguanosine into a DNA duplex significantly perturbs the local helical parameters. researchgate.netacs.org The O4'-exo pseudorotation of the sugar and the altered backbone torsion angles directly impact the helical twist at the site of the lesion. researchgate.netacs.org This perturbation extends to the base stacking interactions with neighboring base pairs, particularly the 5'-neighbor. researchgate.netacs.org

Molecular dynamics simulations and NMR studies have consistently shown that replacing a standard deoxyguanosine with a 5'S-cdG lesion results in these characteristic perturbations to the helical twist and base stacking. frontiersin.org These structural distortions lead to a thermodynamic destabilization of the DNA duplex. researchgate.netfrontiersin.org The extent of this distortion is thought to be a key factor in the recognition of these lesions by the nucleotide excision repair machinery. frontiersin.org

Protein-Nucleic Acid Interactions Involving Deoxyguanosine

Specificity of Deoxyguanosine in Enzyme Binding Pockets

A primary example of such specificity is found in purine-sensing riboswitches, which are RNA elements that regulate gene expression by binding to specific metabolites. The 2'-deoxyguanosine (2'-dG) riboswitch from Mesoplasma florum (mfl-aptamer) specifically binds to the purine nucleoside rather than just the nucleobase. oup.com The recognition and binding of 2'-dG are accomplished through the formation of a Watson-Crick base pair between the ligand and a cytosine residue (C74) in the riboswitch's binding pocket. oup.com The specificity of these riboswitches is often determined by this key interaction; for instance, guanine-class riboswitches use a cytosine at position 74 to pair with guanine, while adenine-class riboswitches have a uridine (B1682114) at the same position. researchgate.net

In the mfl-aptamer, the binding pocket is more relaxed compared to other purine-sensing riboswitches, which allows it to accommodate the additional 2'-deoxyribose unit of its target ligand. oup.com While the Watson-Crick pairing with C74 is crucial for ligand specificity, the binding affinity is significantly influenced by adjacent structural elements like the P2 basal G-U wobble base pair. oup.com Similarly, the 2'-dG-II class of riboswitches achieves its preference for 2'-deoxyguanosine over other purines through local changes in the ligand-binding pocket compared to the canonical guanine/adenine (B156593) riboswitches. oup.com Isothermal titration calorimetry (ITC) has been used to quantify the binding affinity of these riboswitches, revealing dissociation constants (KD) in the nanomolar range for 2'-dG. oup.com

Enzymes that process nucleic acids also exhibit high specificity. DNA polymerases, for example, must correctly select deoxyribonucleoside triphosphates during replication. Family X DNA polymerases like Polλ and Polμ use an arginine residue in the thumb subdomain to interact with the minor groove of the template nucleotide to ensure correct pairing. mdpi.com Even when dealing with modified bases like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common oxidative lesion, the nascent base pair binding pockets of these polymerases can accommodate the lesion in both its syn and anti conformations. mdpi.com

In another example, the structure of bovine pancreatic RNase A has been determined in a complex with 2'-deoxyguanosine-5'-monophosphate (dGMP). nih.gov This structure revealed two dGMP molecules bound to each enzyme molecule. One occupies the active-site cleft in a productive binding mode, while the other's guanine base occupies the pyrimidine-specific binding site (B2) in a non-productive mode, a previously unobserved interaction for a guanine base in this site. nih.gov

The following table summarizes the binding affinities of different riboswitch constructs for 2'-deoxyguanosine and related ligands.

| Riboswitch Construct | Ligand | Binding Affinity (KD,app) | Reference |

| env23 (2'-dG-II class) | 2'-deoxyguanosine | 290 ± 50 nM | oup.com |

| env1 (2'-dG-II class) | 2'-deoxyguanosine | 34 ± 1 nM | oup.com |

| WT aptamer (M. florum) | 2'-deoxyguanosine | Lower KD (higher affinity) | nih.gov |

| WT aptamer (M. florum) | Guanosine (B1672433) | 5-fold higher KD than for 2'-dG | nih.gov |

Conformational Changes upon Binding to Deoxyguanosine-Containing Nucleic Acids

The interaction between proteins and nucleic acids containing deoxyguanosine is a dynamic process characterized by significant conformational changes in both the protein and the nucleic acid. These structural rearrangements are essential for biological function, enabling processes from DNA synthesis to gene regulation.

Upon ligand binding, riboswitches undergo substantial structural reorganization. In the absence of its ligand, the binding pocket of the mfl-aptamer is largely unstructured. oup.com The binding of 2'-deoxyguanosine induces the formation of a stable, structured pocket. oup.com This induced-fit mechanism is a common feature in protein-nucleic acid recognition, where the initial interaction triggers further conformational adjustments for stable complex formation. plos.org

A well-studied example of protein conformational change is observed in Y-family DNA polymerases, such as Sulfolobus solfataricus DNA polymerase IV (DPO4). plos.orgacs.org DPO4 undergoes a significant "open-to-closed" conformational transition to form a functional complex with its target DNA. plos.orgacs.org This process is multi-stepped, beginning with diffusion and sliding, followed by specific binding that involves a large-scale conformational change in the protein. plos.org The binding process modulates the conformational equilibrium of DPO4, favoring different states at different stages of interaction. plos.orgacs.org Initially, in the unbound state, the polymerase exists in a conformational equilibrium between multiple states (A, I, and B). As it binds to DNA, the population shifts, ultimately favoring a "closed" state (B-state) in the final, specifically bound complex. plos.org

The nucleic acid itself also undergoes conformational changes. Proteins can induce localized changes such as base flipping, where a nucleobase is withdrawn from the helical stack into a binding pocket on the enzyme. frontiersin.org This is common for DNA methyltransferases and DNA repair enzymes. frontiersin.org Furthermore, binding can induce global changes in the DNA helix. For example, the binding of DPO4 to DNA involves a 90° bend in the template backbone. mdpi.com In the case of xeno nucleic acids (XNA) like HNA (1,5-anhydrohexitol nucleic acid), interaction with a polymerase can induce a ring flip in the hexitol (B1215160) sugar, causing the duplex to adopt a more B-form-like helical geometry within the enzyme's active site. oup.com Modifications to the deoxyguanosine base itself can also influence the conformation of the entire nucleic acid structure. For instance, C8-bromination of guanine residues can promote the transition of DNA from the canonical B-form to the alternative Z-form under physiological salt conditions. mdpi.com

The table below details the types of conformational changes observed in proteins and nucleic acids upon their interaction.

| Interacting Molecule | Conformational Change | Biological Context/Example | Reference |

| M. florum riboswitch | Unstructured binding pocket becomes structured | Ligand (2'-dG) binding and gene regulation | oup.com |

| DPO4 Polymerase | "Open-to-closed" transition | DNA binding and replication | plos.orgacs.org |

| DNA | Base flipping | DNA repair and modification by enzymes | frontiersin.org |

| DNA Template | 90° bend in backbone | Accommodation in polymerase active site (Polβ) | mdpi.com |

| HNA-containing duplex | Sugar ring flip, shift to B-form geometry | Recognition by an evolved polymerase | oup.com |

| poly(dG-dC) | B-Z DNA transition | Induced by C8-bromination of guanine | mdpi.com |

Analytical Techniques and Research Methodologies for 5 Deoxyguanosine Studies

Spectroscopic Methods

Spectroscopy is a cornerstone in the study of 5'-deoxyguanosine, enabling researchers to probe its electronic structure, conformation, and participation in complex formations like G-quadruplexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for determining the three-dimensional structure and conformational dynamics of this compound and its derivatives in solution. nih.govoup.comrsc.orggatech.eduresearchgate.netoup.comacs.orgbibliotekanauki.pl It offers atomic-resolution data crucial for a comprehensive conformational analysis. nih.govoup.comrsc.orggatech.eduresearchgate.netoup.comacs.orgbibliotekanauki.pl

A critical initial step in the NMR analysis of this compound is the unambiguous assignment of the proton signals belonging to the deoxyribose sugar moiety. oup.comrsc.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish the connectivity between protons within the sugar ring (H1', H2', H2'', H3', H4', H5', and H5''). oup.com Following assignment, the scalar coupling constants (J-values) between these protons are measured to calculate the torsion angles that define the conformation of the deoxyribose ring. oup.comrsc.org

Table 1: Representative ¹H NMR Data for the Deoxyribose Moiety of this compound Note: The following values are illustrative and can vary based on experimental conditions like solvent, temperature, and pH.

| Proton | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

|---|---|---|

| H1' | ~6.2 | J(H1'-H2') ≈ 7.0 |

| H2' | ~2.7 | J(H1'-H2'') ≈ 6.0 |

| H2'' | ~2.5 | J(H2'-H2'') ≈ -14.0 |

| H3' | ~4.7 | J(H2'-H3') ≈ 6.5 |

| H4' | ~4.1 | J(H2''-H3') ≈ 3.5 |

| H5' | ~3.8 | J(H3'-H4') ≈ 3.0 |

| H5'' | ~3.7 | J(H4'-H5') ≈ 3.5 |

NMR spectroscopy is pivotal for analyzing the conformational preferences of this compound derivatives, including the orientation around the glycosidic bond connecting the guanine (B1146940) base to the deoxyribose sugar. tandfonline.com The Nuclear Overhauser Effect (NOE), measured in NOESY experiments, provides through-space distance information between protons, which helps distinguish between the syn and anti conformations. gatech.edu For this compound, the anti conformation is generally favored. nih.gov Studies on derivatives, such as those with bulky C8-substituents, have demonstrated how modifications can influence the glycosidic torsion angle and the conformational equilibrium. nih.gov

Assignment of Deoxyribose Protons and Torsion Angles.

Ultraviolet-Visible Spectrophotometry.ijprajournal.comresearchgate.netpageplace.de

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantification and characterization of this compound. ijprajournal.comresearchgate.netpageplace.de The conjugated π-electron system within the guanine base absorbs UV light at a characteristic wavelength. researchgate.net this compound in solution typically shows a maximum absorbance (λmax) around 253 nm.

This method is highly effective for monitoring changes in the concentration of this compound during biochemical reactions or for assessing its incorporation into oligonucleotides. Alterations in the electronic environment of the guanine base, such as those occurring upon the formation of G-quadruplexes or due to chemical modifications, can cause a shift in the λmax or a change in molar absorptivity (hyperchromicity or hypochromicity), which can be used to monitor these processes. researchgate.net

Circular Dichroism for G-Quadruplex Characterization.wikipedia.orgscispace.comacs.org

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structures of nucleic acids, particularly G-quadruplexes. wikipedia.orgscispace.com These four-stranded structures are formed from guanine-rich sequences, with this compound as the core component, and are stabilized by stacked G-quartets. wikipedia.org

Fluorescence Spectroscopy for Structural Probes.tandfonline.comnih.govresearchgate.netacs.org

While native this compound has weak intrinsic fluorescence, fluorescence spectroscopy becomes a powerful analytical method when using fluorescent analogues or probes. acs.org The fluorescence of the natural base is typically quenched, but its emission can be sensitive to environmental changes. acs.org

More frequently, studies employ either extrinsic fluorescent dyes that bind to specific structures like G-quadruplexes or intrinsically fluorescent derivatives of this compound. tandfonline.comnih.govresearchgate.net C8-substituted and other modified deoxyguanosine analogues have been developed as fluorescent probes. nih.govresearchgate.netuzh.ch These probes can be incorporated into DNA sequences, and their fluorescence properties—such as emission wavelength, quantum yield, and lifetime—provide information about DNA conformation, folding, and interactions. nih.govresearchgate.net For example, the fluorescent nucleoside 2-aminopurine (B61359) is often used as a surrogate for guanine to probe the structure and dynamics of DNA. tandfonline.com

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in the analysis of this compound and its adducts, offering high sensitivity and specificity. chemrxiv.org When coupled with liquid chromatography (LC), it allows for the separation and identification of complex mixtures of DNA-related compounds. chemrxiv.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of DNA adducts, which are modifications to DNA that can arise from exposure to carcinogens and other damaging agents. escholarship.org This method is considered the gold standard for DNA adduct analysis due to its high sensitivity and selectivity. chemrxiv.org

In a typical LC-MS/MS workflow for adduct analysis, DNA is first enzymatically hydrolyzed into its constituent nucleosides. escholarship.org These nucleosides are then separated using liquid chromatography, which can resolve various adducts from the unmodified this compound. rsc.org The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. By monitoring specific fragment ions, researchers can identify and quantify known adducts with high precision. escholarship.org

One notable application of this technique is in the analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker for oxidative DNA damage. researchgate.netnih.govchrom-china.comchrom-china.com Studies have successfully employed LC-MS/MS to quantify 8-OHdG in various biological samples, including DNA from human cells and tissues. nih.govnih.gov For instance, a recent study developed an LC-NSI-HRMS/MS method to simultaneously measure five different DNA adducts associated with cigarette smoking, including an acrolein adduct of deoxyguanosine (γ-OH-Acr-dGuo) and 8-oxo-dGuo. nih.gov The method demonstrated high accuracy and a low limit of quantitation, enabling the detection of significant differences in adduct levels between smokers and non-smokers. nih.gov

Another study focused on the analysis of a malondialdehyde-deoxyguanosine adduct (M₁dG) in human leukocyte DNA using LC-NSI-HRMS/MS. acs.orgnih.gov By reducing the M₁dG adduct to its more stable 5,6-dihydro derivative, the researchers significantly increased the detection sensitivity. acs.orgnih.gov This highly sensitive method allowed for the detection of M₁dG in all human samples tested, with levels ranging from 0.132 to 275 fmol/mg DNA. acs.org

| Adduct | Analytical Method | Key Findings | Reference |

| γ-OH-Acr-dGuo | LC-NSI-HRMS/MS | Quantified in oral cells of smokers and non-smokers. | nih.gov |

| M₁dG | LC-NSI-HRMS/MS | Detected in all human leukocyte DNA samples analyzed. | acs.orgnih.gov |

| O⁶-POB-dGuo | LC-NSI-HRMS/MS | Quantified in rat esophageal mucosa after NNN treatment. | nih.gov |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like nucleosides and nucleotides. lifesciencesite.com In ESI-MS, a solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. lifesciencesite.com

ESI-MS has been widely used in studies of this compound and its derivatives. For example, it has been employed to study the fragmentation pathways of nucleosides, providing valuable information for their structural elucidation. lifesciencesite.com In one study, the fragmentation of guanosine (B1672433) was investigated using ESI-MSn, revealing characteristic neutral losses and fragmentation patterns. lifesciencesite.com

Furthermore, ESI-MS is often coupled with liquid chromatography (LC-ESI-MS/MS) for the quantitative analysis of modified nucleosides. A study describes a validated LC-ESI-MS/MS method for quantifying global levels of 5-hydroxymethyl-2'-deoxycytidine (5hmC) and 5-methyl-2'-deoxycytidine (B118692) (5mC) in DNA, using 2'-deoxyguanosine (B1662781) as a surrogate for total cytosine. ashpublications.org This method utilizes multiple reaction monitoring (MRM) for sensitive and specific detection. ashpublications.org Another developed method using LC-ESI-MS/MS allows for the simultaneous determination of 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 5-methyl-2'-deoxycytidine (5-mdC) in DNA. nih.gov

| Analyte | Ionization Mode | Key Observation | Reference |

| Guanosine | Positive/Negative | Cleavage of the glycosidic C-N bond is a characteristic fragmentation. | lifesciencesite.com |

| 8-OHdG | Positive | Quantified in human urine with a validated LC-ESI-MS/MS method. | fabad.org.tr |

| 5hmC and 5mC | Positive | Quantified in DNA using 2'-deoxyguanosine as a reference. | ashpublications.org |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of metabolites in complex biological samples. acs.orgifremer.fr When combined with tandem mass spectrometry (MS/MS), it offers both high resolution and structural information, making it a powerful tool for metabolite profiling. acs.org

In the context of this compound, HRMS/MS is used to identify and quantify its various metabolites and modified forms. An ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-UV-MS/MS) method was developed for the comprehensive analysis of purine (B94841) pathway metabolites in rat plasma, including deoxyguanosine. nih.gov This method allowed for the separation and quantification of twelve purine metabolites in a single run. nih.gov

A significant application of HRMS/MS is in the field of DNA adductomics, which aims to globally profile all DNA adducts in a given sample. nih.gov A study developed a novel liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method for the analysis of the malondialdehyde-deoxyguanosine adduct (M₁dG) in human leukocyte DNA. acs.orgnih.gov The use of high-resolution MS with a resolution of 50,000 was critical for achieving a low detection limit of 5 amol on-column. acs.orgnih.gov Similarly, another study developed an LC-NSI-HRMS/MS method for the simultaneous quantitation of multiple DNA adducts related to cigarette smoking in oral cells, demonstrating the power of this technique for molecular epidemiology studies. nih.gov

| Technique | Application | Key Finding | Reference |

| UHPLC-UV-MS/MS | Metabolite profiling of purine pathway | Simultaneous quantification of 12 purine metabolites including deoxyguanosine. | nih.gov |

| LC-NSI-HRMS/MS | DNA adduct analysis (M₁dG) | Achieved a detection limit of 5 amol on-column. | acs.orgnih.gov |

| LC-NSI-HRMS/MS | DNA adduct analysis (smoking-related) | Simultaneous quantification of five different DNA adducts. | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS).

X-ray Crystallography and Scattering Techniques

X-ray techniques provide detailed structural information about molecules at the atomic level, offering insights into the three-dimensional arrangement of this compound within oligonucleotides and its behavior in solution.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including oligonucleotides containing this compound. glenresearch.comiucr.org To facilitate crystallization and structure determination, modified nucleosides, such as brominated or iodinated deoxyguanosine, are often incorporated into the oligonucleotide sequence. glenresearch.com These heavy atoms help in solving the phase problem in X-ray crystallography.

| Modified Nucleoside | Purpose in Crystallography | Reference |

| 8-Br-dG | Phasing for structure determination | glenresearch.com |

| 5-I-dC | Phasing for structure determination | glenresearch.com |

| 8-oxo-dG | Studying structural impact of oxidative damage | nih.gov |

| (5'S)-8,5'-cyclo-2'-dG | Investigating structural perturbations from DNA lesions | researchgate.net |

SAXS has been particularly useful in studying the self-assembly of this compound 5'-monophosphate (dGMP) into G-quadruplex structures in solution. nih.govacs.orgnih.govresearchgate.netresearchgate.netnih.gov By analyzing the scattering data as a function of concentration and temperature, researchers can derive thermodynamic parameters for the formation of these higher-order structures. nih.govresearchgate.net For example, SAXS studies have shown that the self-assembly of dGMP is strongly dependent on the concentration of guanosine and the presence of potassium ions. nih.govacs.org These studies have also been able to resolve different aggregate forms and determine their concentrations. nih.gov SAXS data from a guanine-rich DNA sequence from the c-MYC promoter region, which forms a G-quadruplex structure, has also been analyzed. scienceopen.com

| System Studied | Key Parameter Investigated | Major Finding | Reference |

| dGMP self-assembly | Concentration dependence | Self-assembly occurs above a critical concentration. | acs.org |

| dGMP self-assembly | Effect of KCl | Excess potassium ions strongly affect the aggregation process. | nih.govacs.org |

| dGMP self-assembly | Temperature dependence | Octamer formation is essential for quadruplex elongation. | researchgate.netnih.gov |

| c-MYC G-quadruplex | Solution structure | SAXS data is consistent with the known G-quadruplex structure. | scienceopen.com |

Small Angle X-ray Scattering (SAXS) for Solution Structures.

Chromatographic and Electrophoretic Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from complex mixtures, such as DNA digests. The method's versatility allows for various separation modes and conditions tailored to the specific properties of nucleosides.

Reverse-phase HPLC is commonly used, often with C18 columns. researchgate.netdiva-portal.org For instance, a Luna C18 Phenomenex column has been used to separate a mixture of nucleosides and deoxynucleosides, including this compound, with a run time of 10 minutes. researchgate.net Another study utilized a Thermo Quest Hypersil Division ODS column for the separation of 8-hydroxy-2'-deoxyguanosine. diva-portal.org

Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, offers an alternative approach. A Newcrom AH mixed-mode column, for example, can achieve baseline separation of guanosine, deoxyguanosine, adenosine, and deoxyadenosine (B7792050) using a simple isocratic mobile phase of water, acetonitrile, and phosphoric acid. sielc.com Similarly, Primesep 200 columns, which have an embedded anionic functional group, can separate nucleosides by a combination of cation exchange and reversed-phase mechanisms using a mass spectrometry-compatible mobile phase. sielc.com Ion-pairing reversed-phase liquid chromatography, using reagents like dimethylhexylamine, has also been successfully employed to quantify highly polar analytes such as 8-oxo-2'-deoxyguanosine-5'-triphosphate. hilarispublisher.com

The following table summarizes various HPLC conditions used for the analysis of this compound and related compounds.

| Column | Mobile Phase/Buffer | Flow Rate | Detection | Application |

| Newcrom AH (4.6x150 mm, 5 µm) | 20% Acetonitrile / 80% Water with 0.5% H3PO4 | 1.0 ml/min | UV, 210 nm | Separation of guanosine, deoxyguanosine, adenosine, deoxyadenosine. sielc.com |

| Luna C18 (150 x 4.6 mm, 5 µm) | Gradient of Water, 50 mM phosphate (B84403) buffer (pH 4.0), and Methanol | 1.0 ml/min | UV, 254 nm | Separation of nucleosides and deoxynucleosides in DNA digests. researchgate.net |

| Primesep 200 | Water, Acetonitrile, and Trifluoroacetic acid (TFA) | Not specified | UV, 270 nm | Separation of deoxyuridine, deoxyguanosine, deoxycytidine, deoxyadenosine. sielc.com |

| Thermo Quest Hypersil ODS (250 mm x 4 mm, 3µm) | 10% Methanol / 90% Buffer | 0.6 ml/min | Electrochemical | Analysis of 8-OHdG from blood plasma extracts. diva-portal.org |

| Luna C18 (2) HST (50 x 2 mm, 2.5 µ) | Ion pairing buffer with 3 mM ammonium (B1175870) formate (B1220265) (pH 5) and 10 mM dimethylhexylamine | Not specified | Tandem Mass Spectrometry (LC-MS/MS) | Measurement of intracellular 8-oxo-dGTP and dGTP. hilarispublisher.com |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under a high electric field. sciex.com It is particularly effective for analyzing charged molecules like deoxyribonucleoside monophosphates, including 2'-deoxyguanosine-5'-monophosphate (dGMP). nih.gov

In CZE, the separation mechanism relies on differences in electrophoretic mobility. sciex.com The homogeneity of the buffer solution and a constant field strength along the capillary are fundamental to the technique. sciex.com Research has shown that the separation of dGMP and other deoxyribonucleoside monophosphates can be effectively controlled by modifying the buffer composition. nih.gov For example, adding polyethylene (B3416737) glycol (PEG) to the running solution can improve separation, as PEG acts as a hydrophobic selector. nih.gov Optimizing both the pH of the running solution and the PEG concentration can lead to more sufficient and faster separations than can be achieved by pH control alone. nih.gov

CZE is also a valuable tool for studying the interaction of this compound derivatives with other molecules. For example, it has been used to systematically study the reactivity of the anticancer drug cisplatin (B142131) with dGMP. researchgate.net By monitoring the reaction in different buffer systems relevant to biological conditions, researchers can assess how the incubation environment affects the binding process and the types of adducts formed. researchgate.net Coupling CZE with mass spectrometry (CZE-MS) provides structural information, allowing for the unambiguous assignment of adducted and non-adducted deoxynucleotides in complex mixtures, such as enzymatically hydrolyzed DNA. capes.gov.br

High-Performance Liquid Chromatography (HPLC).

Computational and Molecular Modeling Approaches

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. acs.org This technique provides detailed insights into the conformational dynamics and interactions of this compound that are often inaccessible by experimental methods alone. acs.org

MD simulations have been instrumental in understanding how this compound interacts with enzymes. For instance, simulations have been used to study the interaction between deoxyguanosine kinase and its inhibitors, including various deoxyguanosine phosphates. scialert.netscialert.net By simulating the enzyme-inhibitor complexes in an aqueous environment, researchers can analyze the binding patterns and structural changes that lead to inhibition. scialert.net Such studies have revealed that inhibitors like deoxyguanosine triphosphate (dGTP) can deform the enzyme's structure by interacting with charged groups at the binding site, thereby acting as potent inhibitors. scialert.netscialert.net

Furthermore, MD simulations are used to evaluate the structural distortions induced by modified deoxyguanosine residues within a DNA double helix. researchgate.net When deoxyguanosine is replaced by a lesion like (5'S)-8,5'-cyclo-2'-deoxyguanosine (5'S-cdG), MD simulations, often integrated with NMR data, show significant perturbations in the helical twist and base pair stacking at the site of the lesion. researchgate.net Similarly, simulations of DNA adducts, such as the one formed between 2'-deoxyguanosine and ochratoxin A, can predict the conformational preferences (e.g., syn vs. anti) of the adducted nucleoside within a DNA duplex. nih.gov These simulations indicate that while the isolated adduct may prefer a syn conformation, a mixture of syn and anti conformations is likely to be observed in a DNA helix. nih.gov

Quantum chemical calculations, which apply the principles of quantum mechanics, are essential for determining the electronic properties of molecules. northwestern.edu These calculations provide fundamental information about a molecule's structure, energy, and reactivity. northwestern.edu For this compound, these methods are particularly crucial for understanding its behavior in processes involving electron transfer, such as in the context of DNA damage and repair.

Density Functional Theory (DFT) is a widely used quantum chemical method for these investigations. For example, the M06-2X functional combined with a 6-31++G** basis set has been used to calculate the electronic properties of DNA oligonucleotides containing this compound and its oxidized form, 7,8-dihydro-8-oxo-2'-deoxyguanosine (OXOdG). mdpi.com These calculations can determine key electronic properties such as vertical ionization potential (VIP) and adiabatic ionization potential (AIP). mdpi.com

Research has shown that the presence of an oxidized guanine lesion significantly alters the electronic properties of the DNA strand. Calculations reveal that the ionization potential of an OXOGC base pair is considerably lower than that of a standard GC pair, suggesting that the oxidized site can act as a "sink" for radical cations migrating through the DNA double helix. mdpi.com Quantum chemical calculations have also been used to model smaller units of DNA, such as 2'-deoxyguanosine-3',5'-diphosphate, to predict the properties of larger single strands. acs.org By augmenting computational models with predictions from deep learning, researchers aim to apply near-quantum-mechanics-accuracy electronic properties to large molecular datasets relevant to fields like drug discovery. nih.gov

Docking Studies of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. duke.eduwikipedia.orgnih.gov This method is instrumental in structural biology and drug design. wikipedia.orgplos.org In the context of this compound and its derivatives, docking studies provide critical insights into their interactions with various enzymes, elucidating the structural basis of their inhibitory activities. These computational analyses help in understanding binding affinities, identifying key interacting residues, and guiding the design of more potent and specific enzyme inhibitors. wikipedia.orgresearchgate.net

One significant area of investigation involves the inhibition of deoxyguanosine kinase (dGK), a key enzyme in the purine salvage pathway. scialert.netscialert.net Molecular dynamics and docking studies have been employed to understand how this compound derivatives, such as deoxyguanosine monophosphate (dGMP), deoxyguanosine diphosphate (B83284) (dGDP), and deoxyguanosine triphosphate (dGTP), interact with and inhibit dGK. researchgate.netscialert.netscialert.net

Research has shown that these nucleotide inhibitors can be categorized into two classes based on their binding patterns. researchgate.netscialert.net dGMP and dGDP have been identified as competitive inhibitors, binding at or near the enzyme's active site. scialert.net In contrast, dGTP, which is the most potent inhibitor of the series, along with deoxyinosine derivatives, acts as a non-competitive inhibitor by binding to a site distant from the active site, near the C-terminus of the enzyme. researchgate.netscialert.netscialert.net The potent inhibitory effect of dGTP is attributed to its interaction with charged residues at this allosteric site, which induces a conformational change in the enzyme, thereby inhibiting its function. researchgate.netscialert.net The higher negative charge on dGTP compared to other inhibitors appears to enhance its inhibitory activity. researchgate.netscialert.net